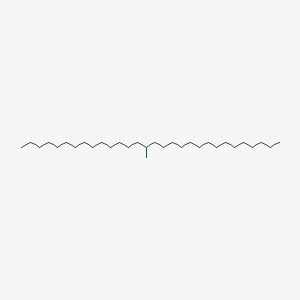
15-Methyltriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a branched alkane, specifically a methyl-substituted triacontane, where a methyl group is attached to the 15th carbon of the triacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methyltriacontane typically involves the alkylation of triacontane with a methylating agent. One common method is the Friedel-Crafts alkylation, where triacontane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective methylation. These processes are typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 15-Methyltriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: In the presence of strong oxidizing agents, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can be involved in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or high temperatures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Reduction: No significant products as the compound is already saturated.
Substitution: Formation of chlorinated or brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
15-Methyltriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Industry: Utilized in the formulation of lubricants and as a reference material in the calibration of analytical instruments.
Mecanismo De Acción
The mechanism of action of 15-Methyltriacontane in biological systems is primarily related to its physical properties rather than specific molecular interactions. As a long-chain hydrocarbon, it can integrate into lipid membranes, affecting their fluidity and permeability. This integration can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methyltriacontane (C₃₁H₆₄): Another methyl-substituted triacontane, but with the methyl group attached to the second carbon.
15-Methylhentriacontane (C₃₂H₆₆): A longer chain alkane with a similar methyl substitution pattern.
Uniqueness: 15-Methyltriacontane is unique due to its specific methyl substitution at the 15th carbon, which can influence its physical properties and reactivity compared to its straight-chain and differently substituted counterparts.
Propiedades
Número CAS |
73189-41-0 |
|---|---|
Fórmula molecular |
C31H64 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
15-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-31(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31H,4-30H2,1-3H3 |
Clave InChI |
XFBQTKNSZUZQFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




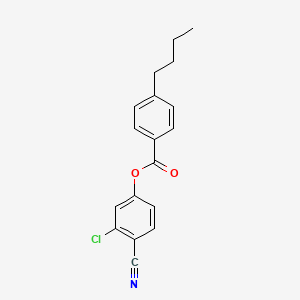


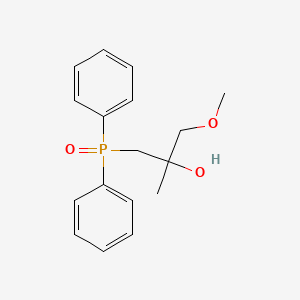
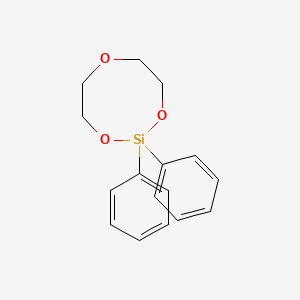
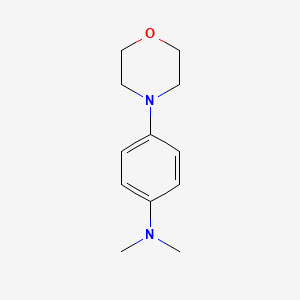
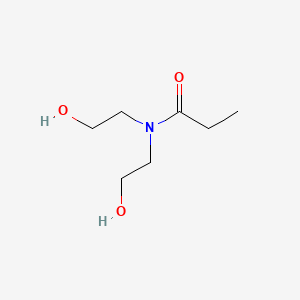
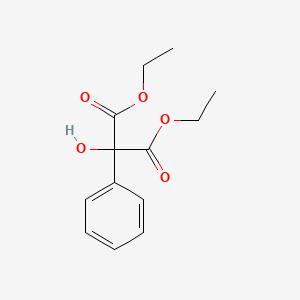
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
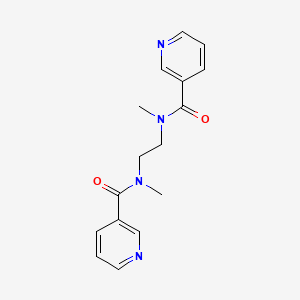
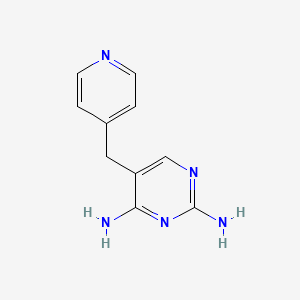
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
